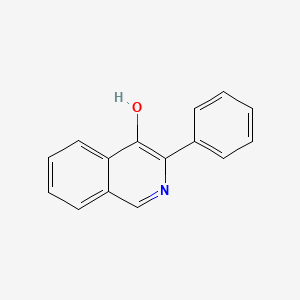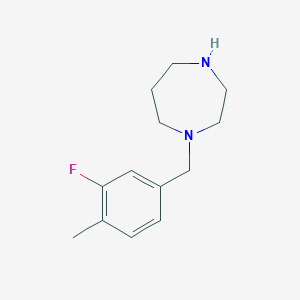
1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorine atom and a methyl group on the benzyl moiety imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane typically involves the reaction of 3-fluoro-4-methylbenzyl bromide with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups at the benzyl position.
科学研究应用
1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to increased potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(3-Fluoro-4-methylbenzyl)piperidine: Similar structure but with a piperidine ring instead of a diazepane ring.
3-Fluoro-4-methylbenzylamine: Lacks the diazepane ring, making it structurally simpler.
1-(3-Fluoro-4-methylphenyl)-1,4-diazepane: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane is unique due to the combination of the diazepane ring and the 3-fluoro-4-methylbenzyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H19FN2 |
|---|---|
分子量 |
222.30 g/mol |
IUPAC 名称 |
1-[(3-fluoro-4-methylphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C13H19FN2/c1-11-3-4-12(9-13(11)14)10-16-7-2-5-15-6-8-16/h3-4,9,15H,2,5-8,10H2,1H3 |
InChI 键 |
LHORNKHMDQIFFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CN2CCCNCC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





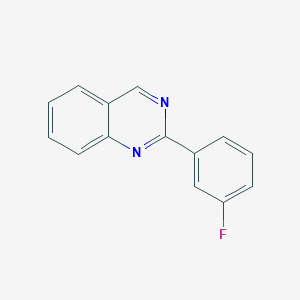


![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
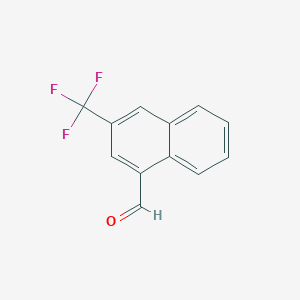

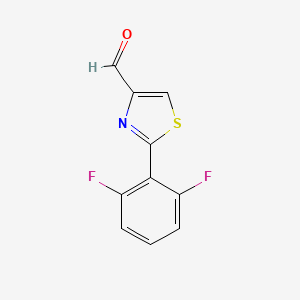
![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)

![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)
